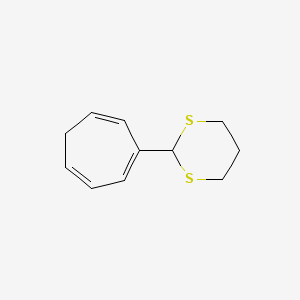
(2-Methylphenoxy)(tripentyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the second position and three pentyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Tripentylchlorosilane→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological surfaces and molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenoxy)(tripentyl)silane
- (2-Ethylphenoxy)(tripentyl)silane
- (2-Propylphenoxy)(tripentyl)silane
Uniqueness
(2-Methylphenoxy)(tripentyl)silane is unique due to the presence of the methyl group at the second position of the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
Properties
CAS No. |
59646-10-5 |
|---|---|
Molecular Formula |
C22H40OSi |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
(2-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3 |
InChI Key |
AFZWDQFFBWOIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N'-phenyl-N-({[(propan-2-ylidene)amino]oxy}carbonyl)urea](/img/structure/B14612592.png)

![(1R,2R)-2-[(2,2-Dimethoxyethyl)sulfanyl]cyclohexan-1-ol](/img/structure/B14612601.png)
![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)
![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)






